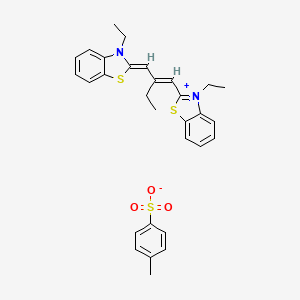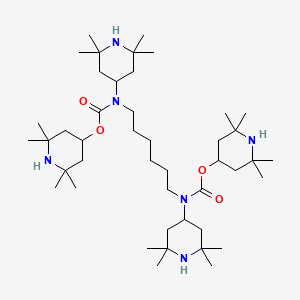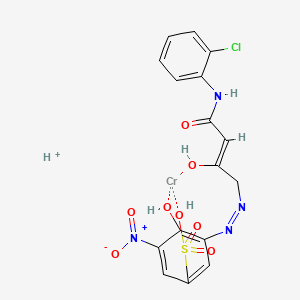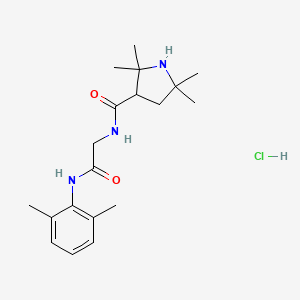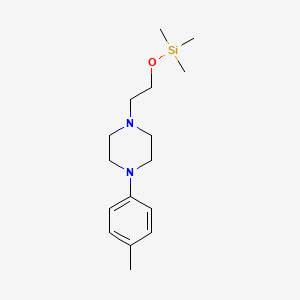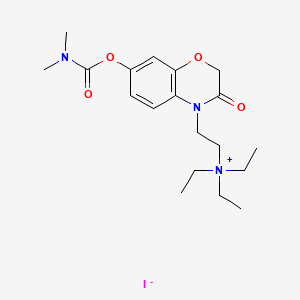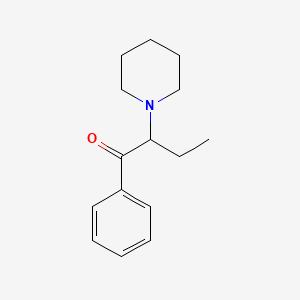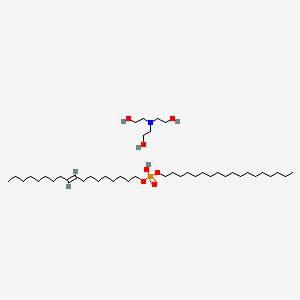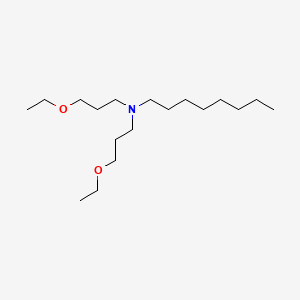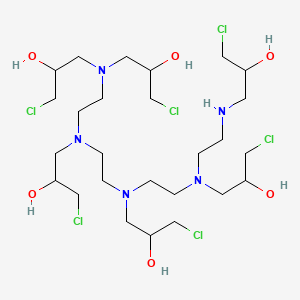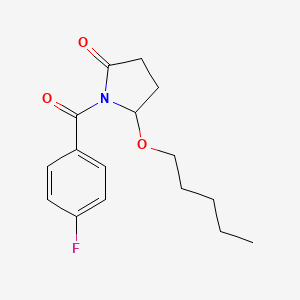
Tetrapotassium 5-amino-9,10-dihydro-9,10-dioxo-8-((3-sulphonato-4-((sulphonatoacetyl)amino)phenyl)amino)anthracene-1,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapotassium 5-amino-9,10-dihydro-9,10-dioxo-8-((3-sulphonato-4-((sulphonatoacetyl)amino)phenyl)amino)anthracene-1,7-disulphonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrapotassium 5-amino-9,10-dihydro-9,10-dioxo-8-((3-sulphonato-4-((sulphonatoacetyl)amino)phenyl)amino)anthracene-1,7-disulphonate involves multiple steps, including the sulphonation of anthracene derivatives and subsequent reactions to introduce the amino and sulphonatoacetyl groups. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Tetrapotassium 5-amino-9,10-dihydro-9,10-dioxo-8-((3-sulphonato-4-((sulphonatoacetyl)amino)phenyl)amino)anthracene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or other reduced derivatives.
Scientific Research Applications
Tetrapotassium 5-amino-9,10-dihydro-9,10-dioxo-8-((3-sulphonato-4-((sulphonatoacetyl)amino)phenyl)amino)anthracene-1,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in certain processes.
Biology: Employed in biochemical assays and as a marker in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tetrapotassium 5-amino-9,10-dihydro-9,10-dioxo-8-((3-sulphonato-4-((sulphonatoacetyl)amino)phenyl)amino)anthracene-1,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tetrapotassium 5-amino-9,10-dihydro-9,10-dioxo-8-((3-sulphonato-4-((sulphonatoacetyl)amino)phenyl)amino)anthracene-1,7-disulphonate: Known for its unique structure and properties.
Other Anthracene Derivatives: Compounds with similar core structures but different functional groups, leading to varied properties and applications.
Uniqueness
This compound stands out due to its specific functional groups, which confer unique chemical and biological properties. Its ability to undergo various reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
84696-92-4 |
|---|---|
Molecular Formula |
C22H13K4N3O15S4 |
Molecular Weight |
844.0 g/mol |
IUPAC Name |
tetrapotassium;5-amino-9,10-dioxo-8-[3-sulfonato-4-[(2-sulfonatoacetyl)amino]anilino]anthracene-1,7-disulfonate |
InChI |
InChI=1S/C22H17N3O15S4.4K/c23-11-7-15(44(38,39)40)20(19-18(11)21(27)10-2-1-3-13(42(32,33)34)17(10)22(19)28)24-9-4-5-12(14(6-9)43(35,36)37)25-16(26)8-41(29,30)31;;;;/h1-7,24H,8,23H2,(H,25,26)(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;;/q;4*+1/p-4 |
InChI Key |
DZRQYPVNVSQAIN-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=CC(=C3NC4=CC(=C(C=C4)NC(=O)CS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N.[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



